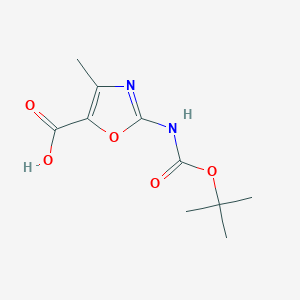
2-叔丁氧羰基氨基-4-甲基-噁唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
对映选择性合成
该化合物已被用于相关化合物的对映选择性合成。例如,Magata等人(2017年)利用Pd催化的酰胺偶联在甲酯衍生物的合成中实现了高光学纯度,突显了该化合物在立体选择性化学合成中的实用性(Magata et al., 2017)。
杂环化合物的合成
这种化学物质在合成多样的杂环化合物中有应用。Lkizler等人(1996年)展示了其在制备4-氨基-3,5-二烷基-4H-1,2,4-三唑的过程中的应用,显示了其在合成含氮杂环化合物方面的多功能性(Lkizler et al., 1996)。
在大环内酯合成中的作用
Wasserman等人(1981年)探讨了噁唑作为活化羧酸的掩蔽形式在大环内酯合成中的用途,表明了2-叔丁氧羰基氨基-4-甲基-噁唑-5-羧酸在复杂有机合成中的潜力,包括药物应用(Wasserman et al., 1981)。
约束非肽类模拟物的开发
Sheng等人(2015年)研究了一种含有类脯氨酸基团的化合物,该基团来源于2-叔丁氧羰基氨基-4-甲基-噁唑-5-羧酸,揭示了其在开发新的、稳定的分子结构以用于潜在治疗应用中的用途(Sheng et al., 2015)。
氨基酸衍生物的合成
Kollár和Sándor(1993年)报道了衍生物的氢甲酰化反应,以产生合成同手性氨基酸衍生物的重要中间体,说明了其在制备生物相关分子中的作用(Kollár & Sándor, 1993)。
肽合成
Benoiton和Chen(1981年)展示了该化合物在肽合成中的应用,特别是在从N-烷氧羰基氨基酸中形成2-烷氧基-5(4H)-噁唑酮的过程中。这展示了其在肽化学和复杂生物分子合成中的实用性(Benoiton & Chen, 1981)。
属性
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(7(13)14)16-8(11-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDJBMREDMPYAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)



![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)


![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)

![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)